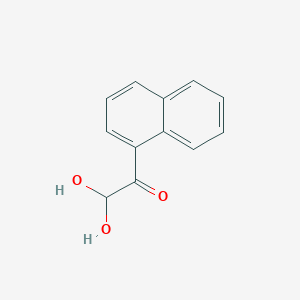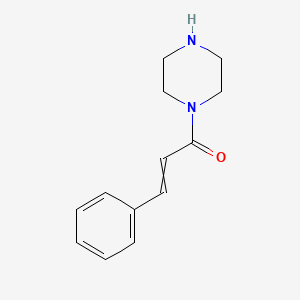
(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one
Übersicht
Beschreibung
(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one is a compound that belongs to the class of cinnamoyl derivatives. It is characterized by the presence of a cinnamoyl group attached to a piperazine ring. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties, including antinociceptive and anticonvulsive activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one typically involves the reaction of piperazine with cinnamoyl chloride. The process can be summarized as follows:
Stage 1: Piperazine hydrochloride is reacted with cinnamoyl chloride in dichloromethane under reflux conditions for approximately 9 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups on the piperazine ring or cinnamoyl moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cinnamoyl derivatives, while reduction can produce reduced piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with GABA receptors, leading to the modulation of neuronal excitability. This interaction is believed to contribute to its anticonvulsive and antinociceptive effects . Additionally, the compound may exert its effects through antioxidant mechanisms, reducing oxidative stress in biological systems .
Vergleich Mit ähnlichen Verbindungen
(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one can be compared with other cinnamoyl derivatives and piperazine-based compounds:
Similar Compounds: Cinnamoyl derivatives such as cinnamoyl chloride and cinnamic acid, as well as piperazine derivatives like N-arylpiperazine and N-acylpiperazine.
Uniqueness: this compound stands out due to its combined cinnamoyl and piperazine moieties, which confer unique biological activities and chemical properties.
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
3-phenyl-1-piperazin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2 |
InChI-Schlüssel |
DLCYXQODDJUHQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
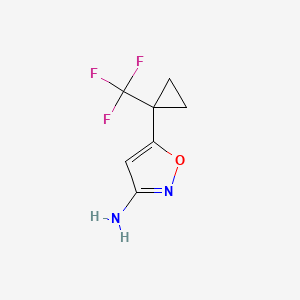
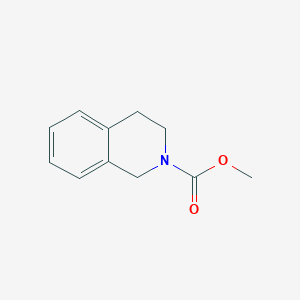
![1H-Pyrrolo[2,3-B]pyridine, 5-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8805250.png)
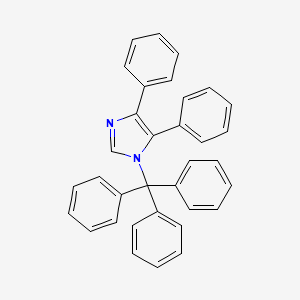
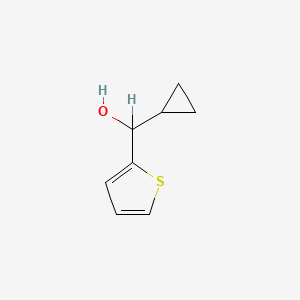

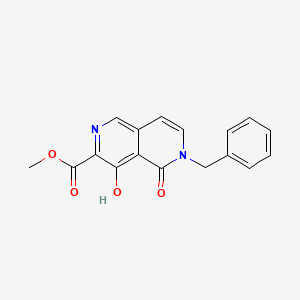
![2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B8805271.png)
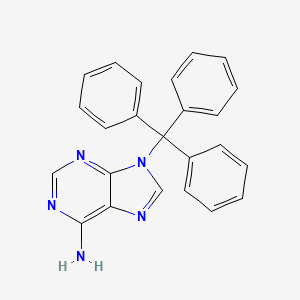
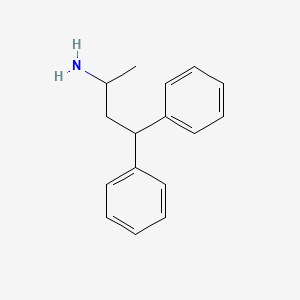
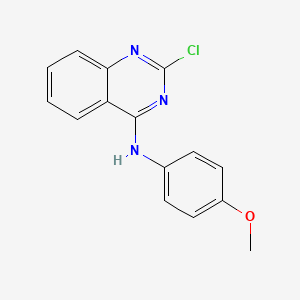
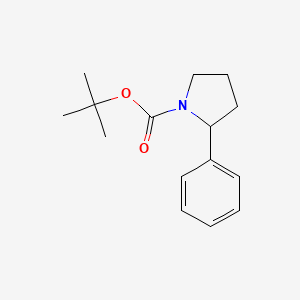
![1-Iodo-6-methylimidazo[1,5-A]pyridine](/img/structure/B8805331.png)
